![molecular formula C16 H13 F6 N5 O2 B1148409 Sitagliptin FP Impurity B CAS No. 2088771-61-1](/img/structure/B1148409.png)
Sitagliptin FP Impurity B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sitagliptin FP Impurity B is an organic impurity associated with the synthesis of Sitagliptin, an antidiabetic drug and a potent dipeptidyl peptidase IV inhibitor. It is one of several impurities that can arise during the drug's manufacturing process and may affect the quality, safety, and efficacy of the drug (Sova et al., 2020).
Synthesis Analysis
This compound is synthesized through a process involving cobalt-catalyzed cross-coupling reactions and hydrolysis. A key aspect of its synthesis is the efficient formation of the amide bond, which is crucial for obtaining the desired impurity compounds in significant yields. The synthesis process emphasizes the importance of selecting appropriate solvents, bases, and coupling/activating reagents to minimize undesired isomerization (Sova et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of Sitagliptin and its impurities, including FP Impurity B, involves computational methods like Density Functional Theory (DFT). These analyses include HOMO-LUMO energy calculations, molecular electrostatic potential (MEP) computations, and Natural Bond Orbital (NBO) analysis to understand inter and intramolecular interactions, electronic stability, and charge delocalization of the molecule (Rajesh et al., 2018).
Chemical Reactions and Properties
Sitagliptin and its impurities undergo various chemical reactions, including nucleophilic aromatic photosubstitution, as part of their degradation pathways. These reactions involve replacing fluorine atoms in the phenyl moiety with hydroxide groups, a process influenced by parameters like pH (Krakkó et al., 2021).
Physical Properties Analysis
The physical properties of Sitagliptin, such as its crystalline forms, directly affect its physical and chemical characteristics like solubility, stability, and bioavailability. Different crystalline forms, like sitagliptin phosphate monohydrate and anhydrous forms, exhibit distinct melting points and thermal stability, which are critical for the development of pharmaceutical dosage forms (Stofella et al., 2019).
Chemical Properties Analysis
Chemical properties of Sitagliptin and its impurities are characterized using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are crucial for quantifying impurities and understanding their interactions at the molecular level, such as their binding to serum proteins and the consequent conformational changes (Wang et al., 2023).
Aplicaciones Científicas De Investigación
Control de Calidad Farmacéutico
Sitagliptin FP Impurity B se utiliza en la industria farmacéutica para el control de calidad y la evaluación de impurezas {svg_1}. La presencia de impurezas en los productos farmacéuticos es esencial para garantizar la calidad, la seguridad y la eficacia del desarrollo de fármacos {svg_2}. Se desarrolló y validó un método de HPLC simple para la determinación cuantitativa de sitagliptina y sus impurezas orgánicas del proceso de síntesis {svg_3}.
Desarrollo de Fármacos
This compound juega un papel importante en el desarrollo de fármacos. Es un estándar de impureza de Sitagliptina {svg_4}, un medicamento utilizado para controlar los niveles altos de azúcar en sangre en personas con diabetes mellitus tipo 2 {svg_5}.
Identificación y Cuantificación de Impurezas
La evaluación de un perfil de impurezas a través de la identificación y cuantificación ha recibido una atención significativa de las autoridades reguladoras {svg_6}. This compound se utiliza para identificar y cuantificar impurezas que pueden influir en la terapia y la salud de los pacientes que reciben tratamientos crónicos {svg_7}.
Evaluación de Robustez
This compound se utiliza en la evaluación de robustez. Se desarrolló un método utilizando el diseño experimental de Box-Behnken para la evaluación de robustez {svg_8}. El método de HPLC para la determinación de impurezas en sitagliptina fue preciso, exacto y robusto {svg_9}.
Análisis de Rutina en la Industria Farmacéutica
La separación de los compuestos presentó una resolución adecuada incluso en presencia del principal producto de degradación, demostrando ser eficaz para los análisis de rutina en la industria farmacéutica {svg_10}.
Mejora del Control de Calidad
This compound contribuye a la mejora del control de calidad, la seguridad y la eficacia de los fármacos {svg_11}.
Mecanismo De Acción
- Role : DPP-4 normally inactivates incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, Sitagliptin FP Impurity B enhances the effects of these incretins, leading to increased insulin secretion and decreased glucagon release .
- Resulting Changes : Inhibition of DPP-4 leads to prolonged action of GLP-1 and GIP. GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety, ultimately improving glycemic control .
- Downstream Effects : Increased insulin availability and reduced glucagon contribute to better blood sugar regulation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Sitagliptin, the parent compound of Sitagliptin FP Impurity B, is a prescription drug used to control high blood sugar in patients with type 2 diabetes mellitus . It could be dangerous for patients with this condition to stop taking their sitagliptin without first talking to their health care professional .
Propiedades
IUPAC Name |
(10R)-3-(trifluoromethyl)-10-[(2,4,5-trifluorophenyl)methyl]-5,6,7,9,10,11-hexahydro-[1,2,4]triazolo[3,4-c][1,4,7]triazecine-8,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6N5O2/c17-9-6-11(19)10(18)4-7(9)3-8-5-12(28)23-1-2-27-13(14(29)24-8)25-26-15(27)16(20,21)22/h4,6,8H,1-3,5H2,(H,23,28)(H,24,29)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUCSNDPMOGZTM-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)NC(CC(=O)N1)CC3=CC(=C(C=C3F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)C(=O)N[C@@H](CC(=O)N1)CC3=CC(=C(C=C3F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2088771-61-1 |
Source
|
Record name | Sitagliptin triazecine analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088771611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SITAGLIPTIN TRIAZECINE ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EV5E35ZMR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.